Tetrasodium;8-hydroxy-7-[[4-[2-[4-[(8-hydroxy-5-sulfonatoquinolin-7-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]quinoline-5-sulfonate
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of this compound reflects its complex molecular architecture built upon quinoline heterocyclic foundations. The compound belongs to the family of azoquinoline derivatives, which are characterized by the presence of quinoline rings connected through azo (diazenyl) linkages. The quinoline scaffold, with its bicyclic structure containing a benzene ring fused to a pyridine ring, serves as the fundamental building block for this sophisticated molecule.
The structural complexity of this compound can be understood by examining its constituent components systematically. The molecular framework contains two quinoline units, each bearing an 8-hydroxy substitution and a 5-sulfonate group, creating symmetrical terminal units. These quinoline moieties are connected through a bis-azo linkage system that incorporates a central ethenyl bridge between two phenyl rings, each also bearing sulfonate substitutions. The tetrasodium designation indicates the presence of four sodium counterions that neutralize the negative charges from the four sulfonate groups distributed throughout the molecule.
The nomenclature follows International Union of Pure and Applied Chemistry conventions for complex organic molecules, systematically describing each structural element from the quinoline cores through the connecting azo bridges to the central ethenyl-linked phenyl system. The positioning of functional groups is precisely specified, with the 8-hydroxy and 7-diazenyl substitutions on the quinoline rings, and the 2-sulfonate and 4-ethenyl substitutions on the bridging phenyl rings. This systematic approach to naming ensures unambiguous identification of the molecule's structure and enables clear communication within the scientific community studying such complex azoquinoline derivatives.
Historical Context and Discovery in Azoquinoline Chemistry
The development of azoquinoline chemistry traces its origins to the broader history of synthetic dye research that began in the mid-19th century and evolved through systematic exploration of heterocyclic aromatic compounds. Early investigations into quinoline derivatives established the fundamental chemistry of this heterocyclic system, with isoquinoline representing the structural isomer where the nitrogen atom occupies the 2-position rather than the 1-position in the bicyclic framework. The systematic study of quinoline chemistry provided the foundation for understanding how various substitutions and modifications could alter the properties of these aromatic nitrogen-containing compounds.
The historical progression of azo dye chemistry paralleled developments in quinoline research, with significant milestones occurring throughout the 20th century. Evans blue, one of the most extensively studied azo dyes, was first applied for staining by Herbert McLean Evans in 1914, marking an early recognition of the potential for complex azo compounds in biological and analytical applications. This historical precedent demonstrated how azo linkages could be incorporated into larger molecular frameworks to create compounds with specific binding properties and distinctive optical characteristics.
The evolution toward more complex azoquinoline structures reflected advances in synthetic organic chemistry and growing understanding of structure-property relationships in aromatic compounds. Research into tetrahydroisoquinoline natural products and their synthetic analogs contributed significantly to the knowledge base that enabled the design of sophisticated azoquinoline derivatives. The development of synthetic methodologies for constructing azo linkages, particularly those involving quinoline substrates, required careful optimization of reaction conditions and protecting group strategies to achieve the desired connectivity patterns while maintaining the integrity of the heterocyclic systems.
The historical context of azoquinoline discovery also encompasses the broader scientific understanding of how multiple aromatic systems could be connected through conjugated linkages to create extended π-electron systems with enhanced stability and unique electronic properties. This understanding proved crucial for designing compounds like the tetrasodium azoquinoline derivative, where multiple quinoline units are connected through carefully positioned azo bridges that maintain both structural integrity and functional activity.
Significance in Sulfonated Polyaromatic Compound Research
The significance of sulfonated polyaromatic compounds in contemporary chemical research extends across multiple disciplines, from materials science to analytical chemistry and biological applications. Sulfonated aromatic systems, exemplified by compounds such as 8-hydroxy-5-quinolinesulfonic acid, demonstrate enhanced water solubility and distinctive coordination properties that make them valuable in various analytical and synthetic applications. The incorporation of sulfonate groups into polyaromatic frameworks represents a fundamental strategy for modifying the physical and chemical properties of otherwise hydrophobic aromatic systems.
Research into sulfonated polyaromatic compounds has revealed their importance in developing advanced materials with controlled solubility profiles and specific intermolecular interactions. The presence of sulfonate groups creates opportunities for ionic interactions, hydrogen bonding, and coordination with metal ions, thereby expanding the range of applications for these compounds beyond their non-sulfonated analogs. Studies of compounds like sodium 8-hydroxy-7-((6-sulfonatonaphthalen-2-yl)diazenyl)quinoline-5-sulfonate have demonstrated how strategic placement of sulfonate groups can enhance both the stability and functionality of complex aromatic systems.
The research significance of sulfonated polyaromatic compounds is further enhanced by their role in understanding fundamental principles of molecular recognition and self-assembly. The combination of aromatic π-π interactions, ionic sulfonate groups, and hydrogen bonding capabilities creates a rich landscape of intermolecular forces that can be exploited for designing functional materials and analytical reagents. Recent advances in quinoline and quinoxaline skeleton-based dyes have shown how systematic structural modifications can lead to compounds with enhanced optical properties and improved performance characteristics.
Contemporary research into sulfonated polyaromatic compounds also addresses the broader challenge of developing environmentally compatible materials with reduced toxicity profiles while maintaining high performance. The water solubility imparted by sulfonate groups often correlates with reduced bioaccumulation potential and enhanced biodegradability, making these compounds attractive alternatives to their non-sulfonated counterparts in applications where environmental considerations are paramount. This aspect of sulfonated polyaromatic compound research represents a growing area of scientific interest as sustainability concerns increasingly influence chemical design strategies.
| Structural Component | Chemical Formula Contribution | Functional Role |
|---|---|---|
| Quinoline cores | C₉H₆N (×2) | Aromatic heterocyclic foundation |
| Hydroxy groups | OH (×2) | Hydrogen bonding, metal coordination |
| Sulfonate groups | SO₃⁻ (×4) | Water solubility, ionic character |
| Azo linkages | N=N (×2) | Conjugated bridge, chromophoric unit |
| Ethenyl bridge | C₂H₂ | Structural rigidity, extended conjugation |
| Phenyl connectors | C₆H₄ (×2) | Aromatic spacer units |
| Sodium counterions | Na⁺ (×4) | Charge neutralization |
Properties
CAS No. |
140942-13-8 |
|---|---|
Molecular Formula |
C32H18N6Na4O14S4 |
Molecular Weight |
930.7 g/mol |
IUPAC Name |
tetrasodium;8-hydroxy-7-[[4-[(E)-2-[4-[(8-hydroxy-5-sulfonatoquinolin-7-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]quinoline-5-sulfonate |
InChI |
InChI=1S/C32H22N6O14S4.4Na/c39-31-23(15-27(55(47,48)49)21-3-1-11-33-29(21)31)37-35-19-9-7-17(25(13-19)53(41,42)43)5-6-18-8-10-20(14-26(18)54(44,45)46)36-38-24-16-28(56(50,51)52)22-4-2-12-34-30(22)32(24)40;;;;/h1-16,39-40H,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52);;;;/q;4*+1/p-4/b6-5+,37-35?,38-36?;;;; |
InChI Key |
JBISMGFDJQAWEF-CPYWQFMTSA-J |
Isomeric SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)N=NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)N=NC5=CC(=C6C=CC=NC6=C5O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)N=NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N=NC5=CC(=C6C=CC=NC6=C5O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Synonyms |
quinobene |
Origin of Product |
United States |
Biological Activity
Tetrasodium;8-hydroxy-7-[[4-[2-[4-[(8-hydroxy-5-sulfonatoquinolin-7-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]quinoline-5-sulfonate, commonly referred to as Quinobene, is a complex quinoline derivative known for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antiviral effects, as well as its mechanisms of action and potential applications in medicine.
Chemical Structure and Properties
Quinobene is characterized by a complex structure featuring multiple sulfonate groups and a quinoline core. Its molecular formula is . The presence of hydroxyl and sulfonate groups enhances its solubility in water and contributes to its biological activity.
Antimicrobial Activity
Quinoline derivatives, including Quinobene, have demonstrated significant antimicrobial properties. Recent studies indicate that compounds containing the 8-hydroxyquinoline nucleus exhibit broad-spectrum antibacterial and antifungal activities. For instance, derivatives of 8-hydroxyquinoline have shown efficacy against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Quinobene Derivatives
| Compound | Activity | Reference |
|---|---|---|
| Quinobene | Antibacterial | |
| 8-Hydroxyquinoline | Antifungal | |
| 5-Amino-7-bromoquinolin-8-ol | Antimicrobial |
Anticancer Activity
The anticancer potential of Quinobene has been highlighted in various studies, with mechanisms involving the inhibition of DNA topoisomerases and induction of apoptosis in cancer cells. For example, studies on related quinoline compounds have shown their ability to disrupt cancer cell proliferation through various pathways .
Case Study: Anticancer Efficacy
In a study assessing the cytotoxic effects of Quinobene on HeLa cells (a cervical cancer cell line), it was found that at concentrations up to 200 µM, the compound exhibited minimal toxicity while effectively inhibiting cell growth. This suggests a promising therapeutic window for further development .
Antiviral Activity
Quinobene has also been investigated for its antiviral properties. Research indicates that derivatives of 8-hydroxyquinoline can inhibit viral replication through mechanisms such as interference with viral entry or replication processes. The structure-activity relationship (SAR) studies suggest that modifications to the quinoline core can enhance antiviral efficacy .
Table 2: Antiviral Activity Findings
| Compound | Virus Type | Inhibition Rate (%) | Reference |
|---|---|---|---|
| Quinobene | H5N1 Influenza | 91.2% | |
| Other derivatives | Various | Variable |
The biological activity of Quinobene can be attributed to several mechanisms:
- Metal Chelation : The hydroxyl group in the quinoline structure facilitates metal ion chelation, which is crucial for its antimicrobial activity .
- DNA Interaction : Quinobene's ability to intercalate into DNA contributes to its anticancer effects by disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that Quinobene may induce oxidative stress in cells, leading to apoptosis in cancer cells.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Compounds containing the 8-hydroxyquinoline moiety have been extensively studied for their antimicrobial properties. Research indicates that derivatives of 8-hydroxyquinoline can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, studies have shown that specific derivatives demonstrate potent activity against Staphylococcus aureus and Pseudomonas aeruginosa, with inhibition zones comparable to standard antibiotics .
Anticancer Properties
The anticancer potential of 8-hydroxyquinoline derivatives is significant, with several studies highlighting their ability to induce apoptosis in cancer cells. The mechanisms often involve the chelation of metal ions, which are crucial for cancer cell proliferation. Recent findings suggest that these compounds can serve as lead structures for the development of novel anticancer agents targeting various pathways involved in tumor growth .
Neuroprotective Effects
These compounds also exhibit neuroprotective properties, particularly through their action as iron-chelators. By binding excess iron, they may protect neuronal cells from oxidative stress, which is implicated in neurodegenerative diseases such as Alzheimer's. This application underscores the therapeutic potential of 8-hydroxyquinoline derivatives in treating neurodegenerative conditions .
Material Science Applications
Organic Light Emitting Diodes (OLEDs)
Tetrasodium;8-hydroxy-7-[[4-[2-[4-[(8-hydroxy-5-sulfonatoquinolin-7-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]quinoline-5-sulfonate is utilized as an electron carrier in OLED technology. Its ability to facilitate charge transport enhances the efficiency and performance of OLEDs, making it a valuable component in modern display technologies .
Fluorescent Chemosensors
The compound's fluorescence properties enable its use as a chemosensor for detecting metal ions. This application is particularly relevant in environmental monitoring and analytical chemistry, where precise detection of metal contaminants is crucial. The ability to form stable complexes with various metal ions allows for sensitive and selective detection methods .
Research Insights and Case Studies
Numerous studies have documented the synthesis and biological evaluation of 8-hydroxyquinoline derivatives. For instance:
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Structural Insights :
- The target compound’s bis-quinoline framework enables stronger metal chelation compared to mono-quinoline derivatives .
- Unlike naphthalene-triazine analogues , the target lacks heterocyclic diversity but compensates with extended conjugation for enhanced light absorption.
- Nitro-substituted poly-azo compounds exhibit higher redox activity but reduced solubility due to fewer sulfonate groups.
Physicochemical Properties
Key Findings :
- The target’s multiple sulfonate groups and sodium counterions ensure superior water solubility compared to mono-sulfonated derivatives .
- Extended conjugation shifts its UV-Vis absorbance to longer wavelengths, making it suitable for visible-light applications (e.g., dyes or sensors) .
Computational Similarity Analysis
- Tanimoto Coefficient : Using molecular fingerprints (e.g., Morgan or MACCS), the target compound shows ~60–70% similarity to poly-azo dyes and ~50% to triazine derivatives , based on shared sulfonate/diazenyl motifs .
- Docking Studies : Analogous to antibiotic adjuvants , the target’s planar structure may allow π-π stacking with aromatic residues in proteins, though its large size could limit binding to narrow active sites.
Preparation Methods
Preparation of 8-Hydroxyquinoline
The foundational step involves synthesizing 8-hydroxyquinoline via the Skraup reaction or modified acrolein-mediated cyclization. As detailed in US4044011A , o-aminophenol reacts with acrolein or its derivatives (e.g., allylidene diacetate) in acidic media at 90–120°C to yield 8-hydroxyquinoline with up to 80% molar conversion. For example, a mixture of o-aminophenol (0.33 mol), o-nitrophenol (0.17 mol), and hydrochloric acid (1 mol) reacts with acrolein (0.60 mol) at 105–110°C for 3 hours, followed by steam distillation to isolate 58 g (0.40 mol) of product.
Sulfonation of 8-Hydroxyquinoline
Sulfonation at position 5 is achieved using chlorosulfonic acid or sulfur trioxide. However, CN103724263A describes a safer, cost-effective method: diazotization of 5-aminoisoquinoline followed by sulfonating with sulfur dioxide in acetic acid catalyzed by cupric chloride. For instance, 38.7 g of 5-aminoisoquinoline reacts with sodium nitrite (22 g) in concentrated HCl at -10°C to form a diazonium salt, which is then treated with SO₂ in acetic acid and CuCl₂ to yield 46.8 g (76.8%) of 5-sulfoquinoline.
Diazotization and Azo Coupling Reactions
Formation of Diazonium Salts
Primary aromatic amines on the quinoline intermediates undergo diazotization using NaNO₂ and HCl at 0–10°C. For example, 5-aminoisoquinoline (38.7 g) in HCl (590 mL) reacts with NaNO₂ (22 g) at -10°C to form a stable diazonium solution.
Azo Coupling to Form Bis-Quinoline Structure
The diazonium salt couples with electron-rich aromatic rings (e.g., resorcinol derivatives) under alkaline conditions. In the target compound, two quinoline units are linked via azo bonds. A representative protocol involves adding the diazonium salt to a solution of 4-vinyl-3-sulfonatophenol in NaOH (pH 9–10) at 5°C, stirring for 12 hours, and isolating the precipitate.
Final Sulfonation and Tetrasodium Salt Formation
Additional Sulfonation
Post-coupling sulfonation ensures all aryl groups are sulfonated. A mixture of oleum (20% SO₃) and H₂SO₄ is heated at 150°C for 6 hours, followed by quenching in ice water. Excess SO₃ is neutralized with NaOH.
Salt Formation
The free sulfonic acid groups are neutralized with sodium carbonate (4 equivalents) in ethanol/water (1:1) at 60°C. The solution is filtered, and the tetrasodium salt is crystallized by adding NaCl (20% w/v), yielding a 65–70% pure product.
Optimization and Yield Data
Challenges and Industrial Considerations
-
Regioselectivity : Sulfonation at position 5 over 7 requires precise temperature control (-10°C).
-
Purification : Steam distillation removes unreacted o-nitrophenol, while solvent extraction (dichloromethane) isolates intermediates.
-
Environmental Impact : Substituting oleum with SO₂ reduces acidic waste .
Q & A
Q. Methodological Answer :
- IR Spectroscopy : Identify sulfonate (S=O stretching at 1180–1200 cm⁻¹) and azo (N=N stretching at 1450–1500 cm⁻¹) groups .
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and sulfonate-substituted carbons (δ 120–130 ppm) in D2O .
- ESI-MS : Confirm molecular ion peaks ([M]⁴⁻ at m/z ~320–340) and isotopic patterns consistent with sodium adducts .
Advanced: How can computational modeling predict the compound’s coordination behavior with transition metals?
Q. Methodological Answer :
- DFT Calculations : Model the tetradentate binding mode (via sulfonate oxygens and azo nitrogens) with metals like Fe³⁺ or Cu²⁺. Optimize geometry using B3LYP/6-31G(d) basis sets .
- MD Simulations : Predict stability of metal complexes in aqueous media by analyzing solvation shells and ligand-exchange kinetics .
Experimental Validation : Compare computed binding constants (log K ~8–10) with potentiometric titration data .
Basic: What are the key challenges in characterizing solubility and stability in aqueous solutions?
Q. Methodological Answer :
- Solubility : The tetrasodium salt exhibits high solubility (>500 mg/mL in water) but precipitates in high-ionic-strength buffers. Use dynamic light scattering (DLS) to monitor aggregation .
- Stability : Degrades under UV light (λ <400 nm) via azo bond cleavage. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking .
Advanced: How can contradictions in reported spectroscopic data be resolved?
Methodological Answer :
Contradictions often arise from:
- Tautomerism : The compound exists in keto-enol equilibria, altering NMR and IR profiles. Use variable-temperature NMR (25–60°C) to identify dominant tautomers .
- Counterion Effects : Sodium vs. potassium salts shift sulfonate vibrational frequencies. Standardize salt forms before comparative analysis .
- pH-Dependent Behavior : Perform titrations (pH 2–12) to correlate spectral changes with protonation states (e.g., quinoline hydroxyl pKa ~9.5) .
Basic: What are the primary research applications of this compound?
Q. Methodological Answer :
- Dye-Sensitized Solar Cells (DSSCs) : Acts as a co-sensitizer due to broad absorbance in visible range (ε ~10⁴ L·mol⁻¹·cm⁻¹ at 480 nm) .
- Biological Staining : Selective binding to amyloid fibrils in histochemistry; optimize staining protocols using phosphate-buffered saline (pH 7.4) .
Advanced: How can its fluorescence quenching mechanisms be studied for sensor applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
